2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE
Overview
Description
2-Bromo-3-(prop-2-en-1-yloxy)pyridine is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, where a bromine atom is substituted at the second position and a prop-2-en-1-yloxy group is attached at the third position
Mechanism of Action
Target of Action
Similar compounds are known to interact with various cellular targets, including enzymes, receptors, and structural proteins . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .
Mode of Action
It’s plausible that the compound interacts with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions . These interactions can alter the function of the target, leading to changes in cellular behavior .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, including those involved in signal transduction, metabolism, and gene expression . The downstream effects of these alterations can include changes in cell growth, differentiation, and survival .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Result of Action
Based on the actions of similar compounds, it’s plausible that the compound could alter cellular behavior in a variety of ways, potentially leading to changes in cell growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-3-prop-2-enoxypyridine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing or synergistic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(prop-2-en-1-yloxy)pyridine typically involves the reaction of 2-bromo-3-hydroxypyridine with an appropriate allylating agent. One common method includes the use of allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(prop-2-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted pyridines, while oxidation can produce epoxides or aldehydes.
Scientific Research Applications
2-Bromo-3-(prop-2-en-1-yloxy)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(prop-2-en-1-yloxy)pyridine: Similar structure but with the prop-2-en-1-yloxy group at the fifth position.
2-Bromopyridine: Lacks the prop-2-en-1-yloxy group, making it less versatile in certain chemical reactions.
Uniqueness
2-Bromo-3-(prop-2-en-1-yloxy)pyridine is unique due to the presence of both the bromine atom and the prop-2-en-1-yloxy group, which allows for a wider range of chemical modifications and applications compared to its simpler analogs.
Properties
IUPAC Name |
2-bromo-3-prop-2-enoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXOIAWEZVDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629902 | |
Record name | 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123552-77-2 | |
Record name | 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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